Haloxyfop

Catalog No.
S569732
CAS No.
69806-34-4
M.F
C15H11ClF3NO4
M. Wt
361.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloxyfop

CAS Number

69806-34-4

Product Name

Haloxyfop

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid

Molecular Formula

C15H11ClF3NO4

Molecular Weight

361.70 g/mol

InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)

InChI Key

GOCUAJYOYBLQRH-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Solubility

1.20e-04 M

Synonyms

2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, haloxyfop, haloxyfop sodium salt

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Mode of Action

Haloxyfop is classified as a selective post-emergence herbicide belonging to the Group 1 (Acetyl-CoA Carboxylase [ACCase] inhibitors) according to the Herbicide Resistance Action Committee (HRAC) . Its primary mode of action involves inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible weeds. ACCase plays a crucial role in fatty acid synthesis, and its inhibition disrupts the production of essential plant components, ultimately leading to the death of the weed .

Environmental Fate and Degradation

Research has been conducted to understand the environmental fate and degradation of Haloxyfop. Studies have shown that the persistence of Haloxyfop in soil varies depending on factors such as soil type, temperature, and moisture content. In a study investigating the impact of Haloxyfop on the rhizosphere soil of Spartina alterniflora, the half-life of the herbicide was estimated to be between 2.6 and 4.9 days, indicating relatively rapid degradation in this specific environment .

Impact on Non-target Organisms

Scientific research has also explored the potential impact of Haloxyfop on non-target organisms, including soil microbial communities. While Haloxyfop effectively controls targeted weeds, studies suggest a temporary decrease in the diversity of rhizosphere soil bacteria following application . However, these studies also indicate that the bacterial diversity recovers over time, suggesting the potential for adaptation and resilience in the soil microbial communities .

Haloxyfop is a selective herbicide belonging to the aryloxyphenoxypropionate class. It primarily targets grassy weeds in various crops by inhibiting the enzyme acetyl-coenzyme A carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid metabolism, ultimately resulting in plant death. Haloxyfop is often used in agricultural settings to control annual and perennial grasses without harming broadleaf crops .

Haloxyfop acts as a selective herbicide by mimicking the plant hormone auxin. Auxin regulates various plant growth processes. Haloxyfop disrupts these processes in targeted grass weeds, leading to uncontrolled growth and ultimately causing weed death [].

Toxicity

Haloxyfop is considered moderately toxic, with an established Acceptable Daily Intake (ADI) value set by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) []. However, proper handling procedures are crucial to minimize exposure risks.

Haloxyfop undergoes various chemical transformations, particularly hydrolysis and esterification. In aqueous environments, haloxyfop can be hydrolyzed to yield haloxyfop-P acid, its active form. This process is influenced by pH and temperature, with alkaline conditions accelerating the reaction. Additionally, haloxyfop can form conjugates with plant metabolites through glycosylation or other modification pathways, which can affect its bioavailability and toxicity .

Haloxyfop exhibits significant biological activity as a herbicide. Its primary mechanism involves the inhibition of acetyl-coenzyme A carboxylase, leading to disrupted fatty acid biosynthesis. Studies have shown that haloxyfop-P methyl ester induces developmental toxicity and neurotoxicity in model organisms like zebrafish, indicating potential risks to aquatic life . Furthermore, haloxyfop's persistence in soil varies widely, influencing its ecological impact and effectiveness as a herbicide .

The synthesis of haloxyfop typically involves several steps:

  • Formation of Aryloxyphenoxypropionic Acid: The initial step involves reacting 4-chloro-2-methylphenol with a suitable alkyl chain.
  • Esterification: The resulting acid can be converted into its methyl or butyl ester form by reacting it with methanol or butanol in the presence of sulfuric acid at elevated temperatures (around 100°C) .
  • Purification: The product is then purified through crystallization or chromatography to achieve the desired purity for agricultural use.

Haloxyfop is predominantly used in agriculture for controlling grassy weeds in various crops such as soybeans, cotton, and cereals. Its selectivity allows farmers to apply it without harming broadleaf plants, making it a valuable tool for weed management strategies. Additionally, its use extends to turf management and ornamental horticulture due to its efficacy against unwanted grass species .

Studies on haloxyfop interactions reveal that it can have significant effects on non-target organisms. Research indicates that exposure to haloxyfop can lead to immunotoxicity and behavioral changes in aquatic species like zebrafish. Furthermore, interactions with soil microorganisms have been observed, affecting the degradation rates of haloxyfop and its metabolites . These findings highlight the importance of understanding the ecological consequences of haloxyfop application.

Haloxyfop shares similarities with other herbicides within the aryloxyphenoxypropionate class. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
FluazifopInhibits acetyl-coenzyme A carboxylaseEffective against a broader range of grasses
ClethodimInhibits acetyl-coenzyme A carboxylaseMore effective on certain resistant grass species
QuizalofopInhibits acetyl-coenzyme A carboxylaseKnown for lower toxicity to mammals

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

361.0328700 g/mol

Monoisotopic Mass

361.0328700 g/mol

Heavy Atom Count

24

Melting Point

107.5 °C

UNII

24TYO6H90H

Related CAS

69806-86-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

69806-34-4

Wikipedia

Haloxyfop

Use Classification

Agrochemicals -> Pesticides
Herbicides, Transformation products

Dates

Modify: 2023-08-15
Sun et al. Catalytic dehydrogenative decarboxyolefination of carboxylic acids. Nature Chemistry, doi: 10.1038/s41557-018-0142-4, published online 8 October 2018

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